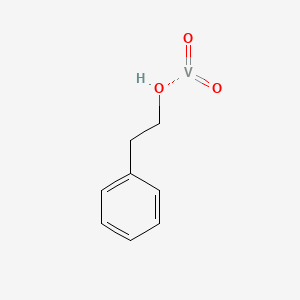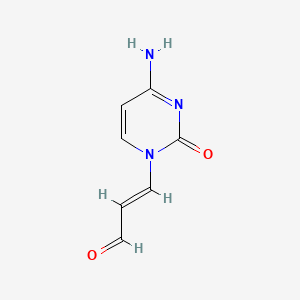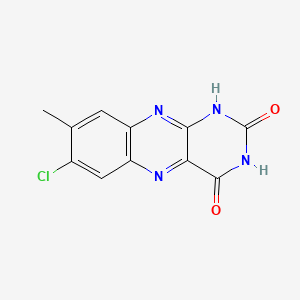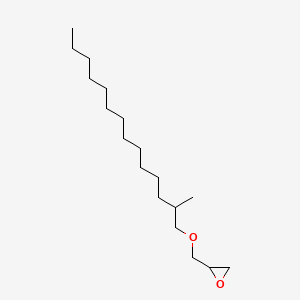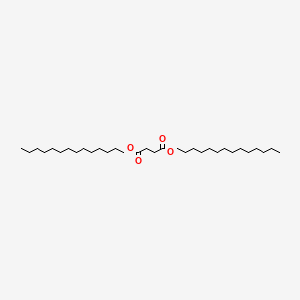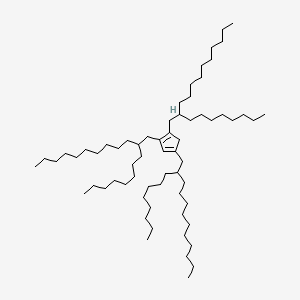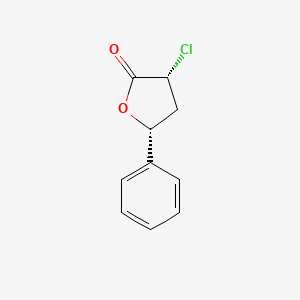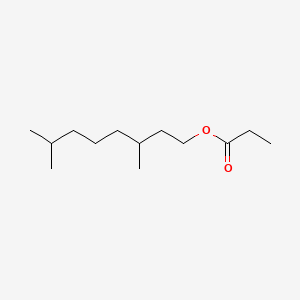
3,7-Dimethyl-1-octyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionate de 3,7-diméthyl-1-octyle : est un composé organique de formule moléculaire C13H26O2 . C'est un ester formé par la réaction du 3,7-diméthyl-1-octanol et de l'acide propionique. Ce composé est connu pour son parfum agréable et est souvent utilisé dans l'industrie des arômes et des parfums.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du propionate de 3,7-diméthyl-1-octyle implique généralement l'estérification du 3,7-diméthyl-1-octanol avec l'acide propionique. La réaction est catalysée par un acide, tel que l'acide sulfurique, et est effectuée sous reflux. La réaction générale est la suivante :
3,7-Diméthyl-1-octanol+Acide propionique→Propionate de 3,7-diméthyl-1-octyle+Eau
Méthodes de production industrielle : Dans un cadre industriel, le processus d'estérification est optimisé pour des rendements et une pureté plus élevés. La réaction est conduite dans de grands réacteurs avec un retrait continu de l'eau pour amener la réaction à son terme. Le produit est ensuite purifié par distillation.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le propionate de 3,7-diméthyl-1-octyle peut subir des réactions d'oxydation, conduisant généralement à la formation d'acides carboxyliques.
Réduction : La réduction de cet ester peut donner l'alcool correspondant, le 3,7-diméthyl-1-octanol.
Substitution : Le groupe ester peut être substitué par des nucléophiles, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques ou acides.
Principaux produits :
Oxydation : Acide 3,7-diméthyl-1-octanoïque.
Réduction : 3,7-Diméthyl-1-octanol.
Substitution : Divers esters ou amides selon le nucléophile utilisé.
Applications De Recherche Scientifique
Chimie : Le propionate de 3,7-diméthyl-1-octyle est utilisé comme composé modèle dans des études de réactions d'estérification et d'hydrolyse. Il est également utilisé dans la synthèse d'autres composés organiques.
Biologie : Ce composé est étudié pour son activité biologique potentielle, notamment ses effets sur la croissance microbienne et son utilisation comme phéromone dans des études sur le comportement des insectes.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans les systèmes d'administration de médicaments en raison de sa liaison ester, qui peut être hydrolysée dans les systèmes biologiques.
Industrie : Dans l'industrie des parfums, le propionate de 3,7-diméthyl-1-octyle est utilisé comme composant dans les parfums et les arômes en raison de son agréable odeur.
5. Mécanisme d'action
Le mécanisme d'action du propionate de 3,7-diméthyl-1-octyle implique son hydrolyse dans les systèmes biologiques pour libérer du 3,7-diméthyl-1-octanol et de l'acide propionique. Ces produits peuvent ensuite interagir avec diverses cibles moléculaires et voies. Par exemple, le 3,7-diméthyl-1-octanol peut agir sur les récepteurs olfactifs, contribuant à ses propriétés de parfum.
Mécanisme D'action
The mechanism of action of 3,7-dimethyl-1-octyl propionate involves its hydrolysis in biological systems to release 3,7-dimethyl-1-octanol and propionic acid. These products can then interact with various molecular targets and pathways. For example, 3,7-dimethyl-1-octanol can act on olfactory receptors, contributing to its fragrance properties.
Comparaison Avec Des Composés Similaires
Composés similaires :
3,7-Diméthyl-1-octanol : Le précurseur alcoolique du propionate de 3,7-diméthyl-1-octyle.
3,7-Diméthyl-3-octanol : Un autre isomère aux propriétés similaires.
Propionate de citronellyle : Un ester de structure similaire mais au profil de parfum différent.
Unicité : Le propionate de 3,7-diméthyl-1-octyle est unique en raison de sa liaison ester spécifique et des propriétés de parfum qui en résultent. Sa synthèse et ses réactions sont bien étudiées, ce qui en fait un composé précieux à la fois en recherche et en applications industrielles.
Propriétés
Numéro CAS |
93804-81-0 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
3,7-dimethyloctyl propanoate |
InChI |
InChI=1S/C13H26O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 |
Clé InChI |
BKEKBSRLRWINPN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



